AD80

Catalog No.
S517187
CAS No.
1384071-99-1
M.F
C22H19F4N7O
M. Wt
473.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AD80

CAS Number

1384071-99-1

Product Name

AD80

IUPAC Name

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C22H19F4N7O

Molecular Weight

473.44

InChI

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34)

InChI Key

CYORWDWRQMVGHN-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N

Solubility

Soluble in DMSO

Synonyms

AD80; AD-80; AD 80

Description

The exact mass of the compound AD80 is 473.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acute Leukemia

Specific Scientific Field: Hematology and leukemia research.

Summary of the Application: AD80 exhibits antineoplastic effects in acute leukemia cellular models. It targets the PI3K/STMN1 axis, providing a potential avenue for leukemia treatment.

Methods of Application or Experimental Procedures: Researchers studied AD80’s impact on acute leukemia cellular models. They investigated its effects on cell viability, molecular pathways, and relevant proteins.

Results and Outcomes:

Future Directions

Specific Scientific Field: Drug development and translational research.

Summary of the Application: While AD80 shows promise, further refinement and experimental analysis are needed to provide direct evidence supporting its efficacy. Researchers should explore additional cellular and molecular mechanisms underlying AD80’s suppressive effects on pancreatic cancer models, both in 2D and 3D/spheroid culture systems .

AD80, chemically known as 1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea, is a potent multikinase inhibitor with a specific focus on human rearranged during transfection (RET), BRAF, S6 Kinase, and SRC kinases. Its chemical structure includes a pyrazolo[3,4-d]pyrimidin moiety that contributes to its biological activity and selectivity against various kinases involved in cancer progression and survival .

AD80 acts as a multi-kinase inhibitor, primarily targeting RET, a receptor tyrosine kinase involved in cell growth, differentiation, and survival [, ]. RET gene fusions are found in various cancers, and AD80's ability to inhibit RET makes it a potential therapeutic candidate []. Additionally, AD80's inhibition of other kinases like Raf and Src may contribute to its anti-cancer effects by disrupting multiple signaling pathways essential for tumor growth [].

AD80 functions primarily through competitive inhibition of its target kinases. It binds to the ATP-binding site of these kinases, preventing phosphorylation of downstream substrates. This inhibition leads to disrupted signaling pathways that are critical for tumor growth and survival. For instance, in colorectal cancer cells, AD80 has been shown to induce G2/M arrest, resulting in DNA damage and apoptosis . The compound's ability to inhibit multiple kinases simultaneously enhances its therapeutic potential against cancers that exhibit complex signaling networks.

AD80 exhibits significant biological activity as a multikinase inhibitor. It has demonstrated potent cytotoxic effects on various cancer cell lines, particularly those driven by RET fusion proteins. The compound selectively reduces the viability of colorectal cancer cells while triggering apoptosis and cell cycle arrest . Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, making it a promising candidate for targeted cancer therapy.

The synthesis of AD80 involves several key steps that typically include:

  • Formation of the pyrazolo[3,4-d]pyrimidin core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: The amino and isopropyl groups are added to the core structure via substitution reactions.
  • Urea formation: The final step involves coupling the modified pyrazolo[3,4-d]pyrimidin compound with a urea derivative to yield AD80.

These synthetic pathways can vary based on the specific methodologies employed by different research groups but generally follow similar principles of organic synthesis .

AD80 is primarily investigated for its applications in oncology as a targeted therapy for RET-driven tumors, including certain types of lung and colorectal cancers. Its ability to inhibit multiple kinases makes it suitable for use in combination therapies aimed at overcoming resistance mechanisms in cancer treatment. Additionally, AD80's pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential for clinical use .

Research on AD80 has highlighted its interactions with various cellular targets. Studies indicate that AD80 effectively inhibits RET-mediated signaling pathways, which are crucial for tumor cell proliferation and survival. Furthermore, it shows interactions with other kinases such as BRAF and SRC, suggesting a broad spectrum of activity against different oncogenic drivers . Interaction studies also demonstrate that AD80 can modulate downstream signaling cascades that lead to apoptosis in cancer cells.

AD80 shares structural similarities with several other kinase inhibitors but stands out due to its unique combination of targets and potency. Here are some similar compounds:

Compound NameTarget KinasesUnique Features
AD57mTORMore potent than AD80 against mTOR but less effective against RET.
AD58mTORSimilar to AD57 but exhibits different binding affinities across kinases.
VandetanibRET, VEGFRPrimarily targets vascular endothelial growth factor receptor alongside RET.
RegorafenibBRAF, VEGFRFocuses on both BRAF inhibition and angiogenesis pathways.

AD80's distinctiveness lies in its selective inhibition profile that allows it to target RET effectively while also impacting other critical kinases involved in tumorigenesis . This multi-target approach provides a strategic advantage in treating cancers characterized by complex signaling networks.

Chemical Formula (C₂₂H₁₉F₄N₇O) and Molecular Weight (473.43)

AD80 is characterized by its molecular formula C₂₂H₁₉F₄N₇O, which indicates a complex heterocyclic compound containing 22 carbon atoms, 19 hydrogen atoms, 4 fluorine atoms, 7 nitrogen atoms, and 1 oxygen atom [1] [2]. The molecular weight of AD80 is precisely 473.43 grams per mole, consistent across multiple analytical determinations [1] [4] [15]. This molecular composition reflects the compound's sophisticated structure, which incorporates multiple aromatic systems and heteroatomic functionalities essential for its biological activity [4].

The atom count distribution reveals a nitrogen-rich structure with seven nitrogen atoms contributing to the compound's basic character and hydrogen bonding capabilities [1]. The presence of four fluorine atoms introduces significant electronegativity and influences the compound's lipophilicity profile [2] [20]. The single oxygen atom participates in the urea linkage that connects two distinct aromatic moieties within the molecular framework [1] [15].

PropertyValue
Molecular FormulaC₂₂H₁₉F₄N₇O [1]
Molecular Weight473.43 g/mol [1]
Carbon Atoms22 [1]
Hydrogen Atoms19 [1]
Fluorine Atoms4 [1]
Nitrogen Atoms7 [1]
Oxygen Atoms1 [1]

CAS Number (1384071-99-1) and Systematic Nomenclature

The Chemical Abstracts Service registry number for AD80 is 1384071-99-1, providing unambiguous identification of this specific chemical entity [1] [2] [15]. The systematic International Union of Pure and Applied Chemistry nomenclature for AD80 is 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea [20]. This comprehensive name reflects the compound's structural complexity and precisely describes the connectivity between its constituent parts [19] [20].

Alternative systematic names include N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, which emphasizes the substitution pattern on the pyrazolo[3,4-d]pyrimidine core [1] [15]. The compound is also catalogued under multiple database identifiers including MDL Number MFCD31382193 [2] [15].

Identifier TypeValue
CAS Number1384071-99-1 [1]
IUPAC Name1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea [20]
Alternative NameN-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea [1]
MDL NumberMFCD31382193 [2]

Physical and Chemical Properties

AD80 exhibits distinctive physical and chemical properties that influence its behavior in biological systems and analytical procedures [1] [4]. The compound appears as a white to off-white crystalline solid with predicted density of 1.49±0.1 grams per cubic centimeter [1] [15]. The predicted boiling point is 530.9±50.0 degrees Celsius, indicating thermal stability under standard laboratory conditions [1] [15].

Solubility characteristics reveal that AD80 demonstrates excellent solubility in dimethyl sulfoxide at concentrations up to 122.0 milligrams per milliliter (257.69 millimolar) [4] [15]. Ethanol solubility reaches 94.0 milligrams per milliliter (198.55 millimolar), while the compound remains insoluble in aqueous media [4] [15]. The predicted acid dissociation constant indicates a basic compound with predicted pKa of 12.47±0.70 [1] [15].

Lipophilicity analysis reveals a calculated logarithm of the octanol-water partition coefficient of 5.46, suggesting significant hydrophobic character [22]. The compound contains three hydrogen bond donor sites and six hydrogen bond acceptor sites, contributing to its protein binding potential [22]. The topological polar surface area measures 110.75 square angstroms, indicating moderate polarity despite the high lipophilicity [22].

PropertyValue
Physical StateSolid [1]
ColorWhite to off-white [15]
Density1.49±0.1 g/cm³ (Predicted) [1]
Boiling Point530.9±50.0 °C (Predicted) [1]
DMSO Solubility122.0 mg/mL (257.69 mM) [4]
Ethanol Solubility94.0 mg/mL (198.55 mM) [4]
Water SolubilityInsoluble [4]
pKa12.47±0.70 (Predicted) [1]
LogP5.46 [22]
Hydrogen Bond Donors3 [22]
Hydrogen Bond Acceptors6 [22]
Topological Polar Surface Area110.75 Ų [22]

Structural Features and Conformation

Pyrazolo[3,4-d]pyrimidine Core Structure

The pyrazolo[3,4-d]pyrimidine core represents the fundamental structural framework of AD80, consisting of a bicyclic heterocyclic system formed by the fusion of pyrazole and pyrimidine rings [3] [13]. This core structure serves as a purine isostere, where the pyrazole ring replaces the imidazole moiety found in natural purines [13]. The pyrazolo[3,4-d]pyrimidine scaffold has gained recognition for its role in kinase inhibition and adenosine receptor antagonism [13].

The bicyclic system maintains planarity with minimal deviation from the mean plane, as demonstrated in related pyrazolo[3,4-d]pyrimidine crystal structures where the greatest deviation measures only 0.023 angstroms [28]. The nitrogen atoms within the core structure contribute to the compound's basicity and provide sites for hydrogen bonding interactions with target proteins [3] [13].

The 4-amino substitution at the pyrimidine ring provides a primary amine functionality that participates in hydrogen bonding with target kinases [1] [4]. The N1-isopropyl substitution on the pyrazole ring introduces steric bulk that influences the compound's binding selectivity and pharmacokinetic properties [1] [11].

Functional Group Analysis

AD80 contains several distinct functional groups that contribute to its biological activity and physicochemical properties [1] [4]. The primary amino group at the C4 position of the pyrimidine ring serves as a critical hydrogen bond donor in kinase binding interactions [1] [11]. This amino group exhibits basic character and contributes to the compound's overall pKa value [1].

The urea linkage connecting the central phenyl ring to the fluorinated phenyl ring represents a key pharmacophoric element [1] [15]. This urea moiety provides both hydrogen bond donor and acceptor capabilities through its carbonyl oxygen and terminal nitrogen atoms [1] [20]. The urea functional group also contributes to the compound's metabolic stability and binding affinity [11].

The trifluoromethyl group attached to the terminal phenyl ring significantly influences the compound's lipophilicity and metabolic profile [1] [2]. Fluorine atoms in this group provide resistance to metabolic oxidation while enhancing membrane permeability [2] [20]. The ortho-fluorine substitution on the same phenyl ring further modulates the electronic properties of the aromatic system [1] [11].

Functional GroupPositionProperties
Primary amino groupC4 of pyrimidineHydrogen bond donor, basic character [1]
Isopropyl groupN1 of pyrazoleSteric bulk, lipophilicity [1]
Urea linkageCentral connectorHydrogen bonding, metabolic stability [1]
Trifluoromethyl groupMeta position of phenylLipophilicity, metabolic resistance [1]
Fluorine atomOrtho position of phenylElectronic modulation [1]

Stereochemical Considerations

AD80 exhibits limited stereochemical complexity due to its predominantly planar aromatic structure and absence of chiral centers [20] [22]. The isopropyl substituent on the N1 position of the pyrazole ring represents the primary source of conformational flexibility within the molecule [1] [20]. Rotation around the bond connecting the isopropyl group to the nitrogen atom allows for different conformational states that may influence target binding [22].

The urea linkage provides additional conformational flexibility through rotation around the carbon-nitrogen bonds [1] [20]. These rotational degrees of freedom enable the molecule to adopt different spatial arrangements when binding to various kinase targets [11] [22]. The compound contains four rotatable bonds, indicating moderate conformational flexibility [22].

Crystal structure analysis of related pyrazolo[3,4-d]pyrimidine derivatives reveals that phenyl rings attached to the core structure typically adopt orientations nearly perpendicular to the fused ring system [28]. In the case of dibenzyl-substituted analogs, dihedral angles of 71.4 and 78.1 degrees have been observed between phenyl rings and the core structure [28]. This perpendicular arrangement minimizes steric interactions while maintaining optimal binding geometry [28].

Structure-Activity Relationship (SAR)

Pharmacophore Identification

The pharmacophore of AD80 encompasses several essential structural elements that contribute to its multi-kinase inhibitory activity [1] [4] [11]. The pyrazolo[3,4-d]pyrimidine core serves as the primary pharmacophoric scaffold, providing the basic framework for kinase binding [3] [11]. This bicyclic system mimics the adenine binding site of adenosine triphosphate in kinase active sites [13].

The 4-amino group on the pyrimidine ring represents a critical pharmacophoric feature that forms hydrogen bonds with the kinase hinge region [1] [11]. This interaction pattern is conserved across multiple kinase targets including rearranged during transfection, rapidly accelerated fibrosarcoma, and sarcoma family kinases [4] [11]. The amino group's positioning and electronic properties are optimized for these specific interactions [11].

The urea linker constitutes another essential pharmacophoric element that bridges the core heterocycle to the terminal aromatic system [1] [11]. This linker provides the appropriate spatial separation and hydrogen bonding capabilities required for dual-site kinase binding [11]. The terminal fluorinated phenyl ring contributes hydrophobic interactions and fine-tunes the selectivity profile [1] [11].

Pharmacophoric ElementFunctionTarget Interaction
Pyrazolo[3,4-d]pyrimidine coreATP-competitive bindingOccupies adenine binding site [11]
4-amino groupHydrogen bond donorInteracts with hinge region [11]
Urea linkerSpatial bridgeEnables dual-site binding [11]
Fluorinated phenyl ringHydrophobic contactSelectivity modulation [11]

Binding Determinants and Molecular Interactions

The binding determinants of AD80 involve multiple molecular interactions that collectively contribute to its potent kinase inhibitory activity [1] [4] [11]. Hydrogen bonding interactions represent the primary binding mode, with the 4-amino group forming critical contacts with backbone carbonyls in the kinase hinge region [11]. These interactions anchor the molecule within the active site and provide binding specificity [11].

Hydrophobic interactions play a complementary role in stabilizing the protein-ligand complex [1] [11]. The isopropyl group on the pyrazole ring occupies hydrophobic pockets within the kinase active site, contributing to binding affinity [11]. The fluorinated phenyl ring engages in additional hydrophobic contacts while the fluorine atoms provide favorable electrostatic interactions [11].

Van der Waals forces contribute to the overall binding energy through shape complementarity between AD80 and the kinase active site [11]. The planar core structure of the compound aligns optimally with the flat binding surface of the kinase domain [11]. Electrostatic interactions involving the basic amino group and acidic residues in the binding site further stabilize the complex [11].

The compound demonstrates selective binding to multiple kinases with nanomolar potency against rearranged during transfection variants, including an inhibitory concentration of 0.4 nanomolar against V804M variant and 0.6 nanomolar against V804L variant [1] [4]. This selectivity profile results from specific molecular recognition patterns that distinguish target kinases from off-target proteins [11].

Comparison with Structural Analogs (AD57, AD58, AD81)

Comparative analysis of AD80 with its structural analogs AD57, AD58, and AD81 reveals important structure-activity relationships that guide compound optimization [11] [22]. AD57 represents the parent compound in this series, featuring an unmodified terminal phenyl ring and exhibiting potent activity against rearranged during transfection, rapidly accelerated fibrosarcoma, sarcoma family kinases, and ribosomal protein S6 kinase [11]. However, AD57 also demonstrates significant inhibitory activity against mechanistic target of rapamycin, leading to undesired feedback activation of the mitogen-activated protein kinase pathway [11].

AD58 represents a modified version of AD57 with enhanced mechanistic target of rapamycin inhibitory activity [11]. While AD58 maintains activity against the primary kinase targets, its increased mechanistic target of rapamycin inhibition results in elevated extracellular signal-regulated kinase activity and associated toxicity [11]. This toxicity profile demonstrates the importance of achieving optimal selectivity ratios among different kinase targets [11].

AD80 and AD81 were specifically designed to address the limitations observed with AD57 and AD58 [11]. Both compounds incorporate halogen substitutions on the terminal phenyl ring that selectively reduce mechanistic target of rapamycin inhibitory activity while maintaining potency against rearranged during transfection, rapidly accelerated fibrosarcoma, sarcoma family kinases, and ribosomal protein S6 kinase [11]. AD80 features an ortho-fluorine substitution, while AD81 contains a para-chlorine modification [11].

The structural modifications in AD80 and AD81 result in dramatically improved therapeutic profiles compared to their predecessors [11] [22]. Both compounds achieve 70-90% rescue efficacy in cellular models, representing substantial improvement over AD57 [11]. The reduced mechanistic target of rapamycin activity prevents the feedback activation of extracellular signal-regulated kinase that limits the efficacy of earlier analogs [11].

CompoundTerminal Ring ModificationRET ActivitymTOR ActivityRescue Efficacy
AD57Unmodified phenylActiveHighModerate [11]
AD58Modified (structure not specified)ActiveVery HighLimited due to toxicity [11]
AD80Ortho-fluorineIC₅₀ = 4 nMSignificantly reduced70-90% [11]
AD81Para-chlorineActiveSignificantly reduced70-90% [11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

473.1587

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Plenker D, Riedel M, Brägelmann J, Dammert MA, Chauhan R, Knowles PP, Lorenz C, Keul M, Bührmann M, Pagel O, Tischler V, Scheel AH, Schütte D, Song Y, Stark J, Mrugalla F, Alber Y, Richters A, Engel J, Leenders F, Heuckmann JM, Wolf J, Diebold J, Pall G, Peifer M, Aerts M, Gevaert K, Zahedi RP, Buettner R, Shokat KM, McDonald NQ, Kast SM, Gautschi O, Thomas RK, Sos ML. Drugging the catalytically inactive state of RET kinase in RET-rearranged tumors. Sci Transl Med. 2017 Jun 14;9(394). pii: eaah6144. doi: 10.1126/scitranslmed.aah6144. PubMed PMID: 28615362; PubMed Central PMCID: PMC5805089.
2: Liu H, Feng X, Ennis KN, Behrmann CA, Sarma P, Jiang TT, Kofuji S, Niu L, Stratton Y, Thomas HE, Yoon SO, Sasaki AT, Plas DR. Pharmacologic Targeting of S6K1 in PTEN-Deficient Neoplasia. Cell Rep. 2017 Feb 28;18(9):2088-2095. doi: 10.1016/j.celrep.2017.02.022. PubMed PMID: 28249155; PubMed Central PMCID: PMC5374978.
3: Dar AC, Das TK, Shokat KM, Cagan RL. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. Nature. 2012 Jun 6;486(7401):80-4. doi: 10.1038/nature11127. PubMed PMID: 22678283; PubMed Central PMCID: PMC3703503.
4: Sidman KR, Arnold DL, Steber WD, Nelsen L, Granchelli FE, Strong P, Sheth SG. Use of synthetic polypeptides in the preparation of biodegradable delivery vehicles for narcotic antagonists. Natl Inst Drug Abuse Res Monogr Ser. 1976 Jan;(4):33-8. PubMed PMID: 967233.
5: Sidman KR, Arnold DL, Steber WD, Nelsen L, Granchelli FE, Strong P, Sheth SG. Use of synthetic polypeptides in the preparation of biodegradable delivery vehicles for narcotic antagonists. Natl Inst Drug Abuse Res Monogr Ser. 1975;(4):33-8. PubMed PMID: 1234983.

Explore Compound Types